Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H21N5O2 and a molecular weight of 279.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-aminopyrimidin-2-yl with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to achieve high yield and purity. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate is similar to other compounds such as tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate and tert-butyl (5-aminopyridin-2-yl)carbamate
Comparison with Similar Compounds
Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate
Tert-butyl (5-aminopyridin-2-yl)carbamate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Biological Activity
Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate (CAS Number: 119285-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₂N₄O₂ |
Molecular Weight | 278.35 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Melting Point | 98 - 101 °C |
Boiling Point | 470.4 ± 45.0 °C |
Flash Point | 238.3 ± 28.7 °C |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Antiparasitic Activity
Research indicates that derivatives of this compound exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the piperazine ring structure have shown varying levels of potency and solubility, impacting their efficacy as potential antiparasitic agents .
2. Antitumor Properties
The compound has been explored for its antitumor effects, particularly against various cancer cell lines. For example, structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance cytotoxic activity against colon carcinoma cells . The presence of specific functional groups appears crucial for maximizing efficacy.
3. Neuropharmacological Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. Studies have suggested that such compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
Case Study 1: Antiparasitic Activity
A study investigating various analogs of the compound found that specific modifications increased both solubility and potency against T. brucei. The most effective analog demonstrated a significant reduction in parasitic load in vitro, highlighting the importance of structural optimization in drug design .
Case Study 2: Antitumor Activity
In a screening of several derivatives against human cancer cell lines, one derivative exhibited an IC₅₀ value of less than 10 µM against HCT-15 colon carcinoma cells. This study emphasized the role of the aminopyrimidine moiety in enhancing cytotoxicity and suggested further exploration into its mechanism of action .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes critical for cellular metabolism in parasites and cancer cells.
- Modulation of Receptor Activity: It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXCDLVMBOPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161755 | |
Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892491-98-4 | |
Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892491-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.